molecular formula C13H18N4O3 B11482618 2-(Butylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile

2-(Butylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile

Cat. No.: B11482618
M. Wt: 278.31 g/mol
InChI Key: BFJVUUPKPIKLRW-UHFFFAOYSA-N
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Description

2-(Butylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a butylamino group, a methoxymethyl group, a methyl group, a nitro group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

The synthesis of 2-(Butylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Introduction of Functional Groups: The butylamino group can be introduced through nucleophilic substitution reactions, while the methoxymethyl group can be added using methoxymethyl chloride in the presence of a base.

    Nitration and Cyanation: The nitro group can be introduced via nitration reactions using nitric acid, and the carbonitrile group can be added through cyanation reactions using cyanogen bromide or similar reagents.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(Butylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include various substituted pyridine derivatives.

Scientific Research Applications

2-(Butylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

2-(Butylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile can be compared with other similar compounds, such as:

    2-(Butylamino)-5-bromopyridine: This compound has a similar structure but with a bromine atom instead of the nitro and carbonitrile groups.

    2-tert-Butylamino-ethanol: This compound has a butylamino group but lacks the pyridine ring and other functional groups present in this compound.

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

2-(butylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C13H18N4O3/c1-4-5-6-15-13-10(7-14)11(8-20-3)12(17(18)19)9(2)16-13/h4-6,8H2,1-3H3,(H,15,16)

InChI Key

BFJVUUPKPIKLRW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C(C(=C1C#N)COC)[N+](=O)[O-])C

Origin of Product

United States

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